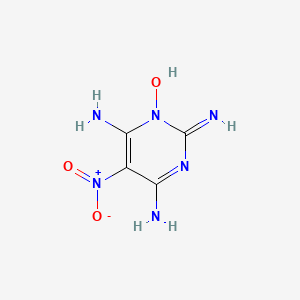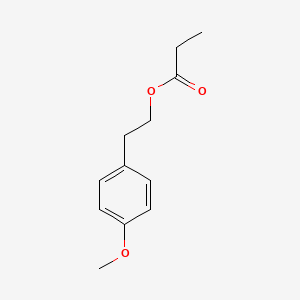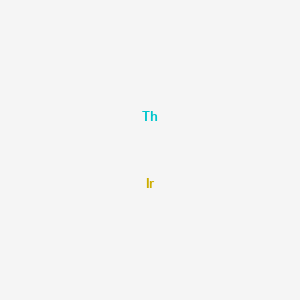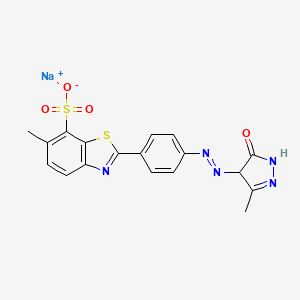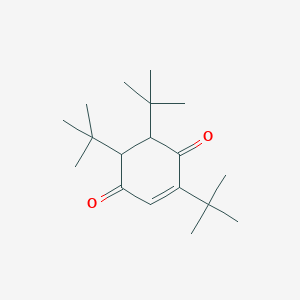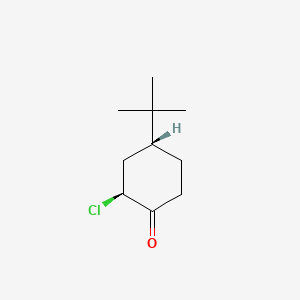
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a chlorine atom attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the chlorination of a cyclohexanone derivative followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of Lewis acids such as aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but typically include modulation of biochemical processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-methylproline: Another chiral compound with a similar structure but different functional groups.
(2S,4R)-4-fluoroglutamine: A compound used in PET imaging with a similar stereochemistry.
(2S,4R)-4-hydroxyproline: A compound with hydroxyl groups instead of chlorine and tert-butyl groups.
Uniqueness
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
15175-18-5 |
|---|---|
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
FJAHXLMRHNSHHX-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |
Kanonische SMILES |
CC(C)(C)C1CCC(=O)C(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
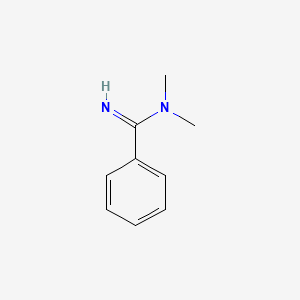
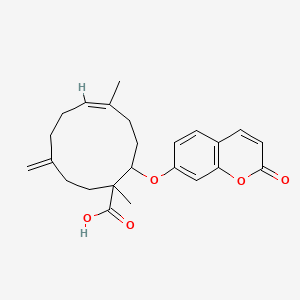
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
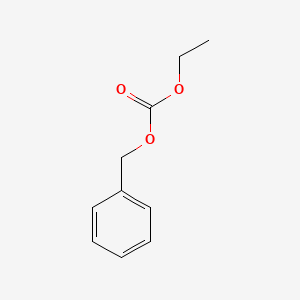
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

